molecular formula C15H12ClN3S B2499300 (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine CAS No. 1023483-44-4

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine

Cat. No.: B2499300
CAS No.: 1023483-44-4
M. Wt: 301.79
InChI Key: MKQMFSQGYWRRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine is a chemical compound with the molecular formula C15H12ClN3S and a molecular weight of 301.8 g/mol . This compound is characterized by the presence of a chloro-methylphenyl group, a thiazolyl group, and a pyridylamine group, making it a unique and versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine typically involves the reaction of 4-chloro-3-methylphenylamine with 2,5-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with 3-pyridylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-7-11(4-5-13(10)16)14-9-20-15(19-14)18-12-3-2-6-17-8-12/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQMFSQGYWRRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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